molecular formula C8H5ClN2O2S B122766 Quinoxaline-5-sulfonyl chloride CAS No. 844646-88-4

Quinoxaline-5-sulfonyl chloride

Cat. No. B122766
M. Wt: 228.66 g/mol
InChI Key: NAKORIYAIZIQHQ-UHFFFAOYSA-N
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Description

Quinoxaline-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of significant interest due to their broad spectrum of pharmacological activities, including antitumor, antibacterial, and antifungal properties . The compound is characterized by the presence of a sulfonyl chloride group at the fifth position of the quinoxaline ring,

Scientific Research Applications

  • Organic Chemistry and Material Science

    • Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
    • It has been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
    • The last few decades have witnessed several publications utilizing quinoxaline scaffolds for these purposes .
  • Medicinal Chemistry and Pharmacology

    • Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
    • Quinoxaline sulfonamide derivatives have shown a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
  • Synthesis of Bioactive Molecules

    • Quinoxaline has been used extensively in the synthesis of bioactive molecules .
    • The last few decades have seen numerous publications utilizing quinoxaline scaffolds for the design and development of various bioactive molecules .
    • These molecules have a wide range of physicochemical and biological activities .
  • Development of Dyes and Fluorescent Materials

    • Quinoxaline compounds have been used in the development of dyes and fluorescent materials .
    • These materials have applications in various fields, including material science and organic chemistry .
  • Electroluminescent Materials and Organic Sensitizers for Solar Cell Applications

    • Quinoxaline compounds have been used in the development of electroluminescent materials and organic sensitizers for solar cell applications .
    • These materials have shown promising results in improving the efficiency of solar cells .
  • Polymeric Optoelectronic Materials

    • Quinoxaline compounds have been used in the development of polymeric optoelectronic materials .
    • These materials have applications in various fields, including electronics and photonics .
  • Phosphate-Based Heterogeneous Catalysts

    • Quinoxaline derivatives have been prepared using phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
    • This property has been utilized in the synthesis of quinoxaline derivatives .
  • Anticancer and Anti-Inflammatory Agents

    • Certain quinoxaline derivatives have shown high activity against cancer cell lines .
    • These compounds have been compared with doxorubicin, a standard drug .
    • The derivatives include 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one, 2-(6-bromo-3-methyl-2-(1H)quinoxalinon-1-l)acetohydrazide, 6-bromo-3-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl] quinoxalin-2-amine, 2-[6(7)-bromo-2-methyl quinoxalin-3-yloxy]aniline, 4-[6(7)-bromo-2-methylquinoxalin-3-yloxy]aniline, and 4-(6-Bromo-3-methylquinoxalin-2-yloxy)-N-(4-chlorobenzylidine)aniline .
  • Antimicrobial Agents

    • Quinoxaline sulfonamides have shown a broad range of biomedical activities, such as antibacterial and antifungal action .
    • The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds .
    • Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Safety And Hazards

Quinoxaline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . The synthesis of quinoxalines under transition-metal-free conditions is a promising area of research . Future developments are expected to focus on the synthesis of quinoxalines using green chemistry and cost-effective methods .

properties

IUPAC Name

quinoxaline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKORIYAIZIQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582120
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-5-sulfonyl chloride

CAS RN

844646-88-4
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Allison, VK Phuong, LC McAtee… - Journal of medicinal …, 2006 - ACS Publications
A high throughput screening approach to the identification of selective cholecystokinin-2 receptor (CCK-2R) ligands resulted in the discovery of a novel series of antagonists, …
Number of citations: 47 pubs.acs.org

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